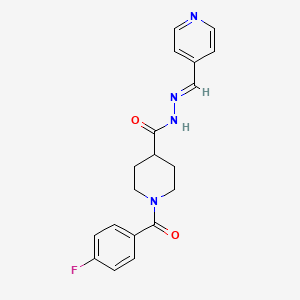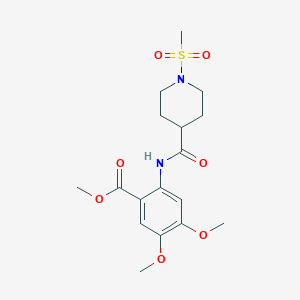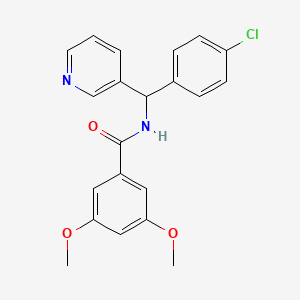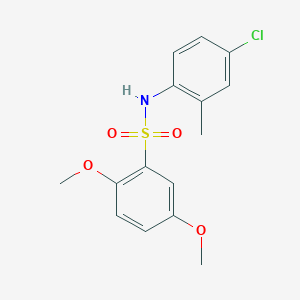
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as 25C-NBOMe, is a synthetic compound that belongs to the class of phenethylamines. It is a potent hallucinogenic drug that has gained popularity in recent years due to its ability to induce intense visual and auditory hallucinations. Despite its popularity, the compound has been associated with several cases of adverse effects, including fatalities.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is similar to that of other hallucinogenic drugs. The compound acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of many drugs. The activation of the 5-HT2A receptor leads to an increase in the levels of serotonin in the brain, which is believed to be responsible for the visual and auditory hallucinations induced by the drug.
Biochemical and physiological effects:
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to induce a range of biochemical and physiological effects in animals and humans. These effects include increased heart rate, blood pressure, body temperature, and pupil dilation. The compound has also been shown to induce changes in brain activity, including alterations in the activity of the default mode network, which is responsible for self-referential thinking.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has several advantages as a research tool. It is a potent and selective partial agonist at the 5-HT2A receptor, which makes it useful for studying the mechanism of action of hallucinogenic drugs. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, there are several limitations to the use of N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments. The compound is highly potent and can induce strong hallucinations at low doses, which can make it difficult to control the effects of the drug on experimental subjects. Additionally, the compound has been associated with several cases of adverse effects, including fatalities, which can make it difficult to obtain approval for human studies.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide. One direction is to further investigate the mechanism of action of the drug and its effects on brain activity. Another direction is to explore the potential therapeutic applications of the drug, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, there is a need for further research into the safety of the drug and its potential for abuse. Overall, N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is a promising research tool that has the potential to provide new insights into the mechanism of action of hallucinogenic drugs and their therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide involves the condensation of 2,5-dimethoxybenzaldehyde with 4-chloro-2-methylaniline in the presence of a Lewis acid catalyst. The resulting imine is then reduced to the amine using sodium borohydride. The amine is then reacted with p-toluenesulfonyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has been used in scientific research to study the mechanism of action of hallucinogenic drugs. The compound acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of many drugs. Studies have shown that N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has a high affinity for the 5-HT2A receptor and can induce strong hallucinations at low doses.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-8-11(16)4-6-13(10)17-22(18,19)15-9-12(20-2)5-7-14(15)21-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRAOLNAWGCFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)
![N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B7714682.png)
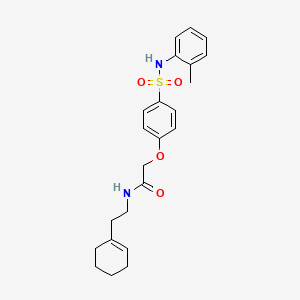


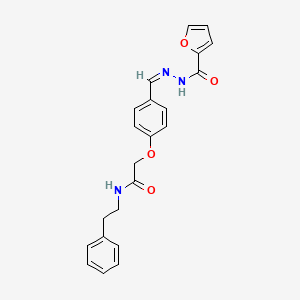
![N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide](/img/structure/B7714715.png)



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)
